N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that features both a triazole and a benzothiadiazole moiety. These structural components are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the formation of the triazole ring followed by its attachment to the benzothiadiazole moiety. The benzothiadiazole component can be synthesized through various methods, including the reaction of o-phenylenediamine with sulfur and carbon disulfide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the benzothiadiazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the benzothiadiazole ring .
Scientific Research Applications
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The benzothiadiazole moiety can interact with cellular components, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole ring.
Uniqueness
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to the combination of the triazole and benzothiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not seen in compounds with only one of these moieties .
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c18-11(12-5-6-17-13-3-4-14-17)8-1-2-9-10(7-8)16-19-15-9/h1-4,7H,5-6H2,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAONGOUJXYJSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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